molecular formula C23H22N4O3 B2878939 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 2034229-14-4

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2878939
CAS No.: 2034229-14-4
M. Wt: 402.454
InChI Key: ZKHWEUZOJFCCEZ-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that features a combination of oxane, pyrazole, benzoxazole, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. The synthetic route may include:

    Preparation of the oxane derivative: This can be achieved through the reaction of a suitable alcohol with an epoxide under acidic or basic conditions.

    Synthesis of the pyrazole ring: This can be done via the reaction of hydrazine with a 1,3-dicarbonyl compound under reflux conditions.

    Formation of the benzoxazole ring: This involves the cyclization of an o-aminophenol with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the components: The final step involves the coupling of the oxane, pyrazole, and benzoxazole derivatives through amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms or other substituents.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide: shares structural similarities with other benzoxazole derivatives, pyrazole derivatives, and oxane-containing compounds.

Uniqueness

    Structural Complexity: The combination of oxane, pyrazole, benzoxazole, and carboxamide groups in a single molecule is unique and contributes to its diverse chemical and biological properties.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-23(25-18-13-24-27(14-18)15-19-8-4-5-11-29-19)17-9-10-21-20(12-17)22(30-26-21)16-6-2-1-3-7-16/h1-3,6-7,9-10,12-14,19H,4-5,8,11,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHWEUZOJFCCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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